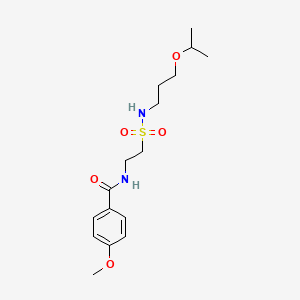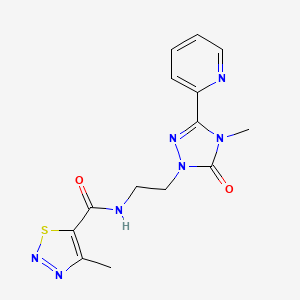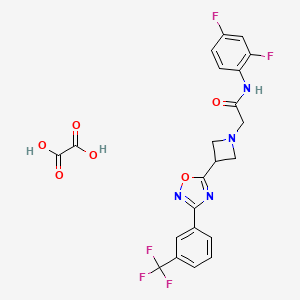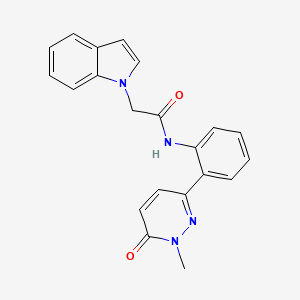![molecular formula C18H16N4O6S2 B2397623 N-(2,4-ジメトキシベンジル)-2-オキソ-N-(1,2,4-チアゾール-5-イル)-2,3-ジヒドロベンゾ[d]オキサゾール-6-スルホンアミド CAS No. 1432514-50-5](/img/structure/B2397623.png)
N-(2,4-ジメトキシベンジル)-2-オキソ-N-(1,2,4-チアゾール-5-イル)-2,3-ジヒドロベンゾ[d]オキサゾール-6-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N4O6S2 and its molecular weight is 448.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学および創薬
スルファメートは、医薬品化学および創薬において重要な役割を果たします。アルコールおよびフェノールは、スルファモイルクロリド(H₂NSO₂Cl)を使用して、第一級スルファメート(ROSO₂NH₂およびArOSO₂NH₂)に変換することができます。問題の化合物であるN-(2,4-ジメトキシベンジル)-2-オキソ-N-(1,2,4-チアゾール-5-イル)-2,3-ジヒドロベンゾ[d]オキサゾール-6-スルホンアミドは、マスクされたスルファメートとして機能します。2つのスルファメートNHプロトンを2,4-ジメトキシベンジル基で置換することにより、酸化剤、還元剤、塩基、求核剤に対して安定になります。 この安定性により、多段階合成プロセスで使用できます .
固相ペプチド合成
Fmoc-N-(2,4-ジメトキシベンジル)-グリシン-OHは、Fmoc保護されたグリシン誘導体であり、固相ペプチド合成に有用です。 グリシンは、最も単純なアミノ酸であり、ポリペプチドに組み込まれる際に柔軟性を提供します .
白金錯体
N-(ビス(2,4-ジメトキシベンジル)カルバモチオイル)-4-メチルベンザミドを含む白金(II)錯体は、合成および特性評価されています。 この錯体は、配位化学および触媒における潜在的な用途を示しています .
有機合成
この化合物の保護基戦略により、フェノール性O-スルファメート合成へのより柔軟なアプローチが可能になります。 2,4-ジメトキシベンジルを使用することにより、脱保護は室温で2時間以内に定量的に起こり、有機合成にとって魅力的な選択肢となります .
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-N-(1,2,4-thiadiazol-5-yl)-3H-1,3-benzoxazole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S2/c1-26-12-4-3-11(15(7-12)27-2)9-22(17-19-10-20-29-17)30(24,25)13-5-6-14-16(8-13)28-18(23)21-14/h3-8,10H,9H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYNRWQYLQGBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2397545.png)

![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)




![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)


